4-(Chloromethyl)-3-methoxy-1,2-thiazole
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Overview
Description
4-(Chloromethyl)-3-methoxy-1,2-thiazole: is an organic compound that belongs to the isothiazole family Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The presence of a chloromethyl group at the fourth position and a methoxy group at the third position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-methoxy-1,2-thiazole typically involves the chloromethylation of 3-methoxyisothiazole. One common method includes the reaction of 3-methoxyisothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to ensure high yields and minimize side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3-methoxy-1,2-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding methoxyisothiazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-methoxyisothiazole.
Scientific Research Applications
Chemistry: 4-(Chloromethyl)-3-methoxy-1,2-thiazole is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new bioactive molecules that can target specific pathogens.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents. These derivatives are investigated for their ability to inhibit enzymes or receptors involved in various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-methoxy-1,2-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects .
Comparison with Similar Compounds
4-(Chloromethyl)-3-methylisothiazole: Similar structure but with a methyl group instead of a methoxy group.
4-(Chloromethyl)-3-ethylisothiazole: Similar structure but with an ethyl group instead of a methoxy group.
4-(Chloromethyl)-3-phenylisothiazole: Similar structure but with a phenyl group instead of a methoxy group.
Uniqueness: 4-(Chloromethyl)-3-methoxy-1,2-thiazole is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-(chloromethyl)-3-methoxy-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c1-8-5-4(2-6)3-9-7-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYOAHKLAAGUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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